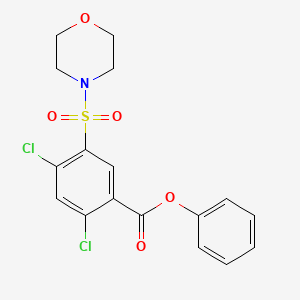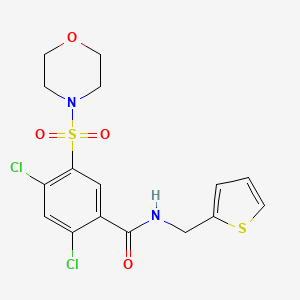![molecular formula C17H28ClNO3 B4403891 4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride
Descripción general
Descripción
4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride, also known as IDM, is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as a tool for studying the biochemical and physiological effects of drugs on the body. IDM is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to increased cholinergic activity. This increased activity has been shown to have beneficial effects on cognitive function, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of acetylcholine in the brain, leading to increased cholinergic activity. This increased activity has been shown to have beneficial effects on cognitive function, memory, and attention. This compound has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it a useful reference compound for testing the activity of other acetylcholinesterase inhibitors. It is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, this compound has some limitations as well. It is not very selective for acetylcholinesterase, meaning that it may also inhibit other enzymes in the body. Additionally, it has a relatively short half-life in the body, meaning that its effects may be short-lived.
Direcciones Futuras
There are several future directions for the study of 4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride. One potential direction is the development of more selective acetylcholinesterase inhibitors based on the structure of this compound. Another potential direction is the study of the antioxidant properties of this compound and its potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body.
Aplicaciones Científicas De Investigación
4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride is widely used in scientific research as a tool for studying the biochemical and physiological effects of drugs on the body. It is commonly used as a reference compound for testing the activity of acetylcholinesterase inhibitors. It has also been used to study the effects of drugs on the nervous system, including the cholinergic and dopaminergic systems. This compound has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[2-(4-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)20-17-7-5-16(6-8-17)19-10-9-18-11-14(3)21-15(4)12-18;/h5-8,13-15H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMIRHPJBGBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)OC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
amine hydrochloride](/img/structure/B4403842.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)


![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)

![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)